Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a phosphonate group, an oxazole ring, and substituted benzyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group and the substituted benzyl groups. Common reagents used in these reactions include phosphorus oxychloride, dimethylamine, and various benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, phosphonates, and benzyl derivatives. These products can have diverse applications in different fields.
Scientific Research Applications
Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphonate group plays a crucial role in its binding affinity and specificity, while the oxazole ring and benzyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2-bis(4-chlorobenzyl)malonate
- Dimethyl 2,2-bis(4-methylbenzyl)malonate
Uniqueness
Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is unique due to its combination of a phosphonate group, an oxazole ring, and substituted benzyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C20H22ClN2O4P |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O4P/c1-14-4-6-16(7-5-14)13-22-19-20(28(24,25-2)26-3)23-18(27-19)12-15-8-10-17(21)11-9-15/h4-11,22H,12-13H2,1-3H3 |
InChI Key |
QHXDWFOTHJCUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
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